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molecular formula C12H23BrO B8344581 1-Bromo-2-dodecanone

1-Bromo-2-dodecanone

Cat. No. B8344581
M. Wt: 263.21 g/mol
InChI Key: LPADEKXIYBZPDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08945769B2

Procedure details

In a 1000 ml eggplant-shaped flask, 14 g of 1-bromo-2-dodecanol was dissolved in 110 ml of acetone. A solution obtained in advance by dissolving 35 g of sodium dichromate dihydrate in 150 ml of distilled water and 25 ml of sulfuric acid was dropped thereto. These substances were stirred at room temperature for 1.5 hours, and then 250 ml of ether was added thereto. The resultant substance was dehydrated, and the solvent was removed. As a result, a white solid was obtained. The yield was 80%.
Name
sodium dichromate dihydrate
Quantity
35 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
14 g
Type
reactant
Reaction Step Three
Quantity
110 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.O.[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[Na+].[Na+].CCOCC.[Br:19][CH2:20][CH:21]([OH:32])[CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH3:31]>CC(C)=O.O.S(=O)(=O)(O)O>[Br:19][CH2:20][C:21](=[O:32])[CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH3:31] |f:0.1.2.3.4|

Inputs

Step One
Name
sodium dichromate dihydrate
Quantity
35 g
Type
reactant
Smiles
O.O.[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[Na+].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
O
Name
Quantity
25 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
CCOCC
Step Three
Name
Quantity
14 g
Type
reactant
Smiles
BrCC(CCCCCCCCCC)O
Name
Quantity
110 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
These substances were stirred at room temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A solution obtained in advance
ADDITION
Type
ADDITION
Details
was dropped
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
As a result, a white solid was obtained

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
BrCC(CCCCCCCCCC)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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